3-Heptenoic acid
Overview
Description
3-Heptenoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 128.17 and its formula is C7H12O2 .
Molecular Structure Analysis
The molecular structure of 3-Heptenoic acid can be represented by the SMILES string CCCC=CCC(O)=O
. This indicates that the compound consists of a seven-carbon chain with a double bond between the third and fourth carbons, and a carboxylic acid group at the end of the chain .
Physical And Chemical Properties Analysis
3-Heptenoic acid is a colorless to light yellow to light orange clear liquid .
Scientific Research Applications
Application in Applied Microbiology
- Summary of the Application: 3-Heptenoic acid is used in the study of unspecific peroxygenases (UPOs), which are secreted by various fungal species. These enzymes utilize H2O2 as a co-substrate in diverse oxyfunctionalization reactions .
- Methods of Application: In the study, eighteen short- to medium-chain monounsaturated fatty acids, including 3-Heptenoic acid, were screened for hydroxylation and epoxidation using eleven different peroxygenase preparations . The fatty acids were categorized into three groups based on the position of the double bond, and their chain lengths ranged from three to nine carbon atoms .
- Results or Outcomes: Fatty acids with internal double bonds were converted by all tested UPOs. For 3-Heptenoic acid, the C3 and C5 (ω-2) hydroxylation products were roughly equally distributed .
Use as a Biochemical Assay Reagent
- Summary of the Application: 3-Heptenoic acid can be used as a biochemical assay reagent in life science related research .
- Methods of Application: As a biochemical reagent, 3-Heptenoic acid can be used in various assays to study biological processes. The specific methods of application would depend on the nature of the experiment .
Use in Chemical Industry
- Summary of the Application: 3-Heptenoic acid is used in the chemical industry for various applications .
- Methods of Application: The specific methods of application would depend on the particular chemical process or synthesis being carried out .
Use in Organic Synthesis
- Summary of the Application: 3-Heptenoic acid can be used as a starting material in organic synthesis .
- Methods of Application: The specific methods of application would depend on the particular organic synthesis being carried out .
Use in Biochemical Research
- Summary of the Application: 3-Heptenoic acid can be used as a biochemical reagent in biochemical research .
- Methods of Application: As a biochemical reagent, 3-Heptenoic acid can be used in various assays to study biological processes. The specific methods of application would depend on the nature of the experiment .
Safety And Hazards
properties
IUPAC Name |
(E)-hept-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYXFRMDZWKZSF-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314813 | |
Record name | (3E)-3-Heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptenoic acid | |
CAS RN |
28163-84-0, 29901-85-7 | |
Record name | (3E)-3-Heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28163-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-Hept-3-enoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-3-Heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-hept-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hept-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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